1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-8-10-17(11-9-15)14-24-20(25)13-12-19(23-24)21(26)22-16(2)18-6-4-3-5-7-18/h3-13,16H,14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATCWGOENVEZAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to promote the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents like dichloromethane.
Major Products Formed
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydropyridazine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A study published in the Tropical Journal of Pharmaceutical Research evaluated several dihydropyridazine derivatives for their anticancer potential. The results demonstrated that specific derivatives exhibited low IC50 values, indicating strong anticancer activity against human cancer cell lines such as MDA-MB-231 and HCT-116 .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 20.12 ± 6.20 | MDA-MB-231 |
| Compound B | 10.84 ± 4.20 | HCT-116 |
| Compound C | 24.57 ± 1.62 | A549 |
Synthesis and Derivatives
The synthesis of This compound involves multi-step reactions, typically starting from simpler aromatic compounds and utilizing various reagents to introduce functional groups at specific positions on the dihydropyridazine ring.
Synthesis Overview:
- Starting Materials: Aromatic aldehydes and amines.
- Reaction Conditions: Typically requires reflux in organic solvents with appropriate catalysts.
- Yield: High yields (70%-85%) have been reported for several derivatives.
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable ADME properties, which enhance its potential for clinical applications.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations
- Substituent Effects: N1 Position: The target compound’s 4-methylphenylmethyl group introduces greater steric bulk compared to the 4-methylphenyl () or phenyl () groups. This may enhance membrane permeability but reduce solubility .
- Fluorinated groups () enhance electronegativity and metabolic stability, a common strategy in drug design .
- Molecular Weight : The target compound (MW ~347.4) lies within the typical range for small-molecule drugs, whereas ’s compound (MW 446.4) may face challenges in bioavailability due to higher mass .
Biological Activity
The compound 1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine class, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 318.37 g/mol
The structure includes a dihydropyridazine core with substituents that may influence its biological properties.
Pharmacological Profile
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Activity
Studies have demonstrated that dihydropyridazine derivatives possess significant antioxidant properties. The compound's ability to scavenge free radicals and inhibit lipid peroxidation suggests potential applications in preventing oxidative stress-related diseases.
2. Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro assays indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
3. Neuroprotective Effects
Research has indicated that similar dihydropyridazine derivatives can protect neuronal cells from oxidative damage and apoptosis. The neuroprotective mechanism may involve modulation of signaling pathways associated with cell survival.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
- Receptor Interaction : Preliminary studies suggest interaction with various receptors, including G-protein coupled receptors (GPCRs), which could modulate neurotransmitter release and neuronal excitability.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this specific dihydropyridazine derivative:
Q & A
Q. What are the optimal synthetic routes for 1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : Begin with a copolymerization approach using tailored monomers (e.g., carboxamide derivatives and aromatic methyl groups) under controlled stoichiometric ratios. Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, highlights the use of APS (ammonium persulfate) as an initiator for controlled polymerization, which can be adapted for pyridazine-based systems. Monitor reaction progress via HPLC ( ) and characterize intermediates using NMR to identify yield-limiting steps. Statistical modeling (e.g., response surface methodology) can refine synthetic efficiency .
Q. Which spectroscopic techniques are most reliable for validating the purity and structural integrity of this compound?
- Methodological Answer : Combine 1H/13C NMR for backbone confirmation (e.g., pyridazine ring protons and carboxamide signals) and FT-IR to verify functional groups (C=O at ~1640 cm⁻¹, N-H stretches near 3200–3400 cm⁻¹) ( ). For purity assessment, employ reverse-phase HPLC with Chromolith or Purospher® STAR columns ( ) using gradient elution (acetonitrile/water with 0.1% TFA). Quantify impurities via LC-MS to detect byproducts (e.g., incomplete alkylation or oxidation) and cross-reference with USP guidelines for pharmaceutical impurities ( ).
Advanced Research Questions
Q. How can computational models predict the compound’s binding affinity to biological targets, and what experimental validation is required?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like enzymes or receptors. Parameterize force fields using the compound’s electrostatic potential surface (derived from DFT calculations at the B3LYP/6-31G* level). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). For example, ’s pyrazole-carboxamide analogs were tested for enzyme inhibition, providing a template for assay design. Compare computational and experimental ΔG values to refine models .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of existing data, focusing on variables like cell line specificity (e.g., HEK293 vs. HeLa), assay conditions (pH, serum concentration), and metabolite interference. For instance, notes discrepancies in Hedgehog inhibitor efficacy due to off-target effects. Replicate key studies using standardized protocols (e.g., NIH/ATP guidelines) and apply ANOVA to identify statistically significant outliers ( ). Use knockout models or CRISPR-Cas9 to isolate target pathways and confirm mechanism-of-action specificity.
Q. How can the compound’s stability under physiological conditions be systematically assessed?
- Methodological Answer : Perform accelerated stability testing in simulated biological matrices (e.g., PBS at pH 7.4, human plasma) at 37°C. Monitor degradation via UHPLC-TOF/MS to identify hydrolysis products (e.g., cleavage of the dihydropyridazine ring). Use Arrhenius kinetics to extrapolate shelf-life ( ). For oxidative stability, expose the compound to H2O2 or cytochrome P450 enzymes and quantify metabolites via HRMS . Cross-reference with safety data sheets ( ) to align handling protocols with stability findings.
Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., fluorophenyl substitutions, alkyl chain variations) using ’s modular synthesis framework. Screen analogs against a panel of targets (e.g., kinases, GPCRs) in high-throughput assays . Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with activity. For example, ’s pyrazole-thioamide analogs demonstrated how substituent electronegativity impacts potency. Validate SAR hypotheses with X-ray crystallography of target-ligand complexes .
Data Contradiction Analysis
Q. How should researchers address conflicting data regarding the compound’s solubility and formulation compatibility?
- Methodological Answer : Re-evaluate solubility measurements using shake-flask (equilibrium) vs. CheqSol (kinetic) methods. Test co-solvents (PEG, cyclodextrins) and surfactants (Tween-80) under varied ionic strengths ( ). For formulation studies, use DSC (differential scanning calorimetry) to detect polymorphic transitions and dynamic vapor sorption to assess hygroscopicity. Cross-validate findings with independent labs using ICH Q2(R1) validation criteria ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
